molecular formula C23H17BrN4O2S B2615781 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361477-83-0

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2615781
CAS No.: 361477-83-0
M. Wt: 493.38
InChI Key: HKZHYLAAXVAMLW-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that features a thieno[2,3-b]pyridine core. This compound is characterized by the presence of multiple functional groups, including amino, bromobenzoyl, ethoxyphenyl, and carbonitrile groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thieno[2,3-b]pyridine Core: This might involve the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: This could be achieved through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Ethoxyphenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of 4-ethoxyphenyl and the thieno[2,3-b]pyridine core.

    Formation of the Carbonitrile Group: This could be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds might include other thieno[2,3-b]pyridine derivatives with different substituents. The uniqueness of 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
  • 3,6-Diamino-2-(4-fluorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
  • 3,6-Diamino-2-(4-methylbenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Properties

IUPAC Name

3,6-diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2S/c1-2-30-15-9-5-12(6-10-15)17-16(11-25)22(27)28-23-18(17)19(26)21(31-23)20(29)13-3-7-14(24)8-4-13/h3-10H,2,26H2,1H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHYLAAXVAMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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